The compound (3R,4S,5S)-tert-butyl 4-((S)-2-amino-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate is a complex organic molecule that falls within the category of amino acid derivatives. This compound is characterized by its structural features, which include a tert-butyl group, a methoxy group, and an amide functional group linked to an amino acid structure. Understanding its properties and potential applications requires a comprehensive analysis of its synthesis, molecular structure, chemical reactions, mechanism of action, physical properties, and scientific uses.
This compound can be classified as an amino acid derivative due to the presence of an amine functional group and its structural similarity to amino acids. Its classification also includes aspects of medicinal chemistry, given its potential applications in pharmaceutical development. The source of information regarding this compound typically comes from chemical databases, peer-reviewed journals in organic chemistry, and specialized literature on amino acid derivatives.
The synthesis of (3R,4S,5S)-tert-butyl 4-((S)-2-amino-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate can involve several steps:
The synthesis often requires protecting groups to stabilize reactive sites during multi-step processes. Techniques such as chromatography may be employed for purification at various stages to isolate intermediates and final products effectively.
The molecular structure of (3R,4S,5S)-tert-butyl 4-((S)-2-amino-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate can be represented as follows:
The stereochemistry is crucial for its biological activity; thus, detailed spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are typically used to confirm the structure and purity.
This compound may undergo various chemical reactions typical for amino acids and their derivatives:
Understanding these reactions involves kinetics studies to determine reaction rates and mechanisms. For instance, hydrolysis may follow first-order kinetics if it involves only one reactant in the rate-determining step.
The mechanism by which this compound exerts its effects—potentially in a biological context—may involve interactions with specific receptors or enzymes. The presence of the amino acid moiety suggests that it could mimic natural substrates in biochemical pathways.
Studies on similar compounds indicate that such derivatives can influence metabolic pathways or act as inhibitors or activators of enzymes due to their structural similarity to natural substrates.
Relevant data from literature may provide additional insights into the stability profiles under various conditions.
The compound has potential applications in several areas:
The construction of four contiguous stereocenters in the heptanoate backbone represents a formidable synthetic challenge, addressed through meticulously designed stereocontrol strategies. The (3R,4S,5S) configuration is typically established via an Evans aldol reaction between a chiral oxazolidinone-derived propionimide and isobutyraldehyde, generating the C3-C4 bond with >20:1 diastereoselectivity [7]. This step efficiently installs the C3 methoxy-bearing stereocenter while controlling the adjacent C4 amine position. Subsequent Schöllkopf bis-lactim ether methodology is employed to introduce the (S)-2-amino-3-methylbutanamide moiety with exceptional enantiomeric excess (typically >98% ee), as verified by chiral HPLC analysis [8]. The C5 methyl stereocenter originates from (S)-2-methylbutyraldehyde through asymmetric Brown allylation, achieving diastereomeric ratios exceeding 95:5 [6].
Table 1: Stereocontrol Methods for Key Chiral Centers
| Stereocenter | Synthetic Method | Chiral Auxiliary/Reagent | Reported de/ee |
|---|---|---|---|
| C3 (R) | Evans Aldol Reaction | (S)-4-Phenyloxazolidinone | >95% de |
| C4 (S) | Evans Aldol Reaction | (S)-4-Phenyloxazolidinone | >95% de |
| C5 (S) | Brown Asymmetric Allylation | (-)-Ipc₂B(allyl) | >95% de |
| Amino Acid (S) | Schöllkopf Bis-lactim Glycine | (S)-Valine-derived bis-lactim | >98% ee |
The C3 methoxy group is installed via Mitsunobu inversion of a β-hydroxy ester intermediate, achieving inversion with complete stereochemical fidelity [6] [7]. This stereoinversion approach proves superior to direct nucleophilic displacement, which typically suffers from epimerization and elimination side reactions. Recent optimizations have demonstrated that enzyme-catalyzed desymmetrization of meso-intermediates can reduce step counts while maintaining >99% enantioselectivity at C3 and C4 positions [3].
The critical (S)-2-amino group installation employs heterogeneous catalytic hydrogenation under precisely controlled conditions to prevent epimerization of sensitive chiral centers. The hydrogenation substrate—typically an azido precursor (N₃-R) or aromatic nitro compound—undergoes reductive cleavage using 5-10% Pd/C in ethyl acetate at 25-50 psi H₂ pressure and 0-5°C, achieving quantitative conversion without detectable racemization [3] [6]. Alternative Adams' catalyst (PtO₂) demonstrates particular efficiency for sterically hindered azide reductions, operating effectively at lower pressures (10-15 psi) while tolerating the acid-sensitive tert-butyl ester [5].
Table 2: Hydrogenation Conditions Comparison
| Catalyst System | Pressure (psi) | Temperature (°C) | Reaction Time (h) | Yield (%) | Epimerization (%) |
|---|---|---|---|---|---|
| 10% Pd/C in EtOAc | 45-50 | 0-5 | 6-8 | 92-95 | <0.5 |
| PtO₂ in MeOH | 10-15 | 20-25 | 4-5 | 94-97 | <0.3 |
| Pd(OH)₂/C in THF | 40-45 | 5-10 | 10-12 | 88-90 | <1.0 |
The hydrogenation step requires rigorous exclusion of atmospheric oxygen to prevent catalyst poisoning and incomplete reduction. Process optimizations demonstrate that conducting the reaction in THF/H₂O (4:1) with 0.1M HCl significantly accelerates the reduction of sterically hindered azides while preventing lactamization side reactions [6]. Post-hydrogenation, the free amine is immediately protected as either the tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) derivative to prevent diketopiperazine formation during subsequent coupling steps—a critical consideration confirmed by LC-MS monitoring studies [3].
The tert-butyl ester group serves as a cornerstone protecting strategy throughout the synthetic sequence, providing essential steric and electronic stabilization. Its exceptional resistance to nucleophilic attack during amide coupling steps prevents undesired transesterification—a common failure mode observed with methyl or ethyl esters when employing activated coupling reagents like HATU or PyBOP [1] [7]. Kinetic studies demonstrate that the tert-butyl group provides >100-fold enhanced stability toward basic conditions compared to benzyl esters, while maintaining compatibility with N-methylamino acid coupling protocols [4].
The acid-labile nature of the tert-butyl group enables highly selective deprotection using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C, conditions that leave methyl esters, Boc-protected amines, and N-methylamide linkages intact [7]. This orthogonal deprotection strategy is particularly valuable when synthesizing auristatin derivatives, where subsequent coupling to cytotoxic payloads requires selective ester deprotection in the presence of sensitive functional groups [3] [6]. Tert-butyl protection also substantially enhances compound crystallinity, facilitating purification of intermediates by recrystallization from hexane/ethyl acetate mixtures—a critical advantage given the multiple stereocenters and potential diastereomer formation [8].
Table 3: tert-Butyl Protection Advantages in Synthesis
| Property | Benefit | Application Context |
|---|---|---|
| Acid-Labile Deprotection | Orthogonal to methyl esters, carbamates, and amides | Late-stage deprotection for conjugation |
| Steric Shielding (≈180 ų) | Prevents diketopiperazine formation at N-methylated dipeptides | Amino acid coupling steps |
| Crystallinity Enhancement | Enables diastereomeric purification by recrystallization | Chiral intermediate purification |
| Base Stability (pH >10) | Compatible with saponification of phenolic esters | Protecting group orthogonality |
The critical amide linkages—particularly the sterically hindered N-methylamide bonds—demand coupling reagents that minimize epimerization while ensuring quantitative conversion. Systematic screening reveals that HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms classical carbodiimides in forming the challenging Val-Dil fragment, delivering 92-95% yields with <0.3% epimerization at the valine α-center [7] [8]. This superiority stems from HATU's ability to generate highly reactive O-acylisourea intermediates while maintaining near-neutral pH—crucial for acid-sensitive intermediates.
DIC (Diisopropylcarbodiimide)/OxymaPure® systems provide a cost-effective alternative for industrial-scale synthesis, particularly for the less sterically demanding C-terminal coupling. This combination achieves 88-90% yields with approximately 0.8% epimerization when coupling N-methylvaline to the heptanoate backbone [4]. The PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) reagent demonstrates exceptional performance for fragment couplings involving N-methylated amines, achieving reaction completion within 15 minutes at -20°C—conditions that virtually eliminate epimerization (<0.1%) [7].
Table 4: Coupling Reagent Performance for Amide Bond Formation
| Coupling Reagent | Additive | Solvent | Temp (°C) | Yield (%) | Epimerization (%) | Reaction Time (h) |
|---|---|---|---|---|---|---|
| HATU | DIEA | DMF | -10 | 92-95 | 0.2-0.3 | 1.5-2.0 |
| DIC | OxymaPure | DCM | 0 | 88-90 | 0.7-0.9 | 4-5 |
| PyAOP | NMM | DMF | -20 | 94-96 | <0.1 | 0.25-0.5 |
| HBTU | HOAt/DIEA | DMF | -15 | 90-92 | 0.4-0.6 | 2-3 |
Process optimization studies indicate that maintaining low temperatures (-20°C to 0°C) and strict moisture control are more critical than reagent choice for minimizing epimerization during the final coupling between the heptanoate fragment and N-methylvaline [7]. Kinetic monitoring via in situ FTIR spectroscopy reveals that the rate-determining step shifts from activation to coupling as steric bulk increases, explaining why conventional carbodiimides like DCC perform poorly (<50% yield, >5% epimerization) for these hindered systems [8].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8